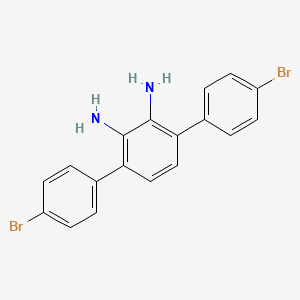

3,6-bis(4-bromophenyl)benzene-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14Br2N2 |

|---|---|

Molecular Weight |

418.1 g/mol |

IUPAC Name |

3,6-bis(4-bromophenyl)benzene-1,2-diamine |

InChI |

InChI=1S/C18H14Br2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2 |

InChI Key |

QMYINXSPOVVTBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)Br)N)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Bis 4 Bromophenyl Benzene 1,2 Diamine and Its Precursors

Strategies for Benzene-1,2-diamine Core Functionalization

Direct bromination of benzene-1,2-diamine (o-phenylenediamine) presents a straightforward route to brominated precursors. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the activating nature of the two amino groups. To achieve selective bromination, protection of the amino groups is often necessary to modulate their directing effects and prevent over-bromination.

A common strategy involves the acylation of o-phenylenediamine (B120857) to form the corresponding diacetyl derivative. This transformation reduces the activating effect of the amino groups and directs bromination to the desired positions. A patented method describes the synthesis of 4-bromo-o-phenylenediamine where o-phenylenediamine is first treated with acetic anhydride (B1165640) in glacial acetic acid to form the diacetylated intermediate. This intermediate is then reacted with a brominating agent, such as sodium bromide and hydrogen peroxide, to introduce a bromine atom. The final step involves the hydrolysis of the acetyl groups, typically with a strong base like sodium hydroxide (B78521) in methanol, to yield the brominated diamine. researchgate.netugr.esgoogle.com

Table 1: Key Reagents in the Synthesis of 4-bromo-o-phenylenediamine

| Step | Reagent | Purpose |

| 1 | Acetic anhydride | Protection of amino groups |

| 2 | Sodium bromide & Hydrogen peroxide | Brominating agent |

| 3 | Sodium hydroxide | Deprotection of amino groups |

This approach highlights a common theme in the functionalization of anilines: the use of protecting groups to control reactivity and selectivity.

An alternative to direct functionalization is the introduction of amino groups onto a pre-functionalized aromatic ring. This can be achieved through various amination reactions. For instance, a di-halogenated benzene (B151609) derivative can undergo nucleophilic aromatic substitution with an amine source. However, such reactions often require harsh conditions.

More contemporary methods involve transition-metal-catalyzed amination reactions. For example, the amination of 1,4-dibromobenzene (B42075) can be achieved by reacting it with ammonia (B1221849) in the presence of a catalyst system, such as one containing zinc or cadmium compounds. google.com

Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. chemicalbook.com This reaction is known for its high efficiency and broad substrate scope, allowing for the formation of C-N bonds under relatively mild conditions. While not a direct route to benzene-1,2-diamine itself, it is a crucial method for introducing amino groups onto complex aromatic scaffolds.

Coupling Reactions for Introducing Bromophenyl Moieties

The introduction of the two 4-bromophenyl groups onto the benzene-1,2-diamine core is typically accomplished through powerful carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling methods being the most prominent.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of aryl-aryl bonds. researchgate.nettcichemicals.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. researchgate.net

In the context of synthesizing 3,6-bis(4-bromophenyl)benzene-1,2-diamine, a key precursor would be 3,6-dibromobenzene-1,2-diamine (B1314658). This dibrominated diamine can then undergo a double Suzuki-Miyaura coupling with (4-bromophenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system like a mixture of toluene (B28343), ethanol (B145695), and water. mdpi.comresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/Ethanol/Water, Dioxane |

| Boron Reagent | (4-bromophenyl)boronic acid |

The Buchwald-Hartwig amination, while primarily a C-N bond-forming reaction, is also a testament to the power of palladium catalysis in cross-coupling chemistry and shares mechanistic principles with C-C coupling reactions. chemicalbook.com

While palladium-catalyzed reactions are highly efficient, classical methods like the Friedel-Crafts reaction can also be considered for forming carbon-carbon bonds, although they are less common for constructing biaryl systems of this nature. A Friedel-Crafts acylation could potentially be used to introduce a 4-bromobenzoyl group onto a protected benzene-1,2-diamine derivative. This would be followed by a reduction of the ketone to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction) to form the desired aryl-aryl linkage. However, this approach is often limited by issues of regioselectivity and the harsh conditions required, which may not be compatible with the diamine functionality.

Multi-Step Synthesis of this compound

A plausible multi-step synthesis for this compound would commence with the preparation of the key intermediate, 3,6-dibromobenzene-1,2-diamine. One efficient route to this precursor involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole.

The synthesis can be outlined as follows:

Synthesis of 3,6-dibromobenzene-1,2-diamine: 4,7-Dibromo-2,1,3-benzothiadiazole is reduced using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like ethanol. This reaction cleaves the thiadiazole ring to afford the desired 3,6-dibromobenzene-1,2-diamine.

Double Suzuki-Miyaura Coupling: The synthesized 3,6-dibromobenzene-1,2-diamine is then subjected to a double Suzuki-Miyaura cross-coupling reaction with two equivalents of (4-bromophenyl)boronic acid. This reaction, catalyzed by a palladium complex in the presence of a base, forms the two new carbon-carbon bonds, yielding the final product, this compound. nih.govresearchgate.net

Table 3: Plausible Multi-Step Synthesis Overview

| Step | Starting Material | Key Reagents | Product |

| 1 | 4,7-Dibromo-2,1,3-benzothiadiazole | Sodium borohydride, Ethanol | 3,6-dibromobenzene-1,2-diamine |

| 2 | 3,6-dibromobenzene-1,2-diamine | (4-bromophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | This compound |

This synthetic strategy leverages a key precursor and a highly efficient and selective cross-coupling reaction to construct the target molecule. The modularity of the Suzuki-Miyaura reaction also allows for the potential synthesis of a variety of analogues by simply changing the boronic acid coupling partner.

Synthesis via Reduction of Nitro Precursors

A common and effective strategy for synthesizing aromatic diamines is the reduction of corresponding dinitro compounds. wikipedia.org This pathway involves two main stages: the synthesis of the dinitro precursor, 3,6-bis(4-bromophenyl)-1,2-dinitrobenzene, followed by its reduction to the target diamine.

The dinitro precursor is typically assembled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.comuwindsor.ca This involves reacting a 3,6-dihalo-1,2-dinitrobenzene intermediate with 4-bromophenylboronic acid. The choice of halogen on the dinitrobenzene scaffold (e.g., 3,6-dibromo-1,2-dinitrobenzene or 3,6-dichloro-1,2-dinitrobenzene) can influence reaction kinetics and yield. The catalytic cycle is initiated by the oxidative addition of the aryl-nitro bond to the palladium center. organic-chemistry.org

Once the 3,6-bis(4-bromophenyl)-1,2-dinitrobenzene intermediate is synthesized and purified, the two nitro groups are reduced to primary amino groups. Various reducing agents can be employed for this transformation. wikipedia.org Common methods include:

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron (Fe) powder in HCl are effective for reducing aromatic nitro groups. wikipedia.org

Catalytic Hydrogenation: This method involves reacting the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. This is often considered a "cleaner" method as the byproducts are typically just water.

Hydride Reagents: Sodium borohydride (NaBH₄) in the presence of a transition metal salt like iron(II) chloride (FeCl₂) can offer high chemoselectivity for nitro group reduction. d-nb.inforesearchgate.net

In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced, although with strong reducing systems, full reduction to the diamine is readily achieved. echemi.com

Sequential Functionalization of Benzene-1,2-diamine Scaffolds

An alternative approach involves starting with a commercially available benzene-1,2-diamine (o-phenylenediamine) scaffold and subsequently introducing the two 4-bromophenyl groups. rsc.org This method relies on modern C-H functionalization techniques, typically catalyzed by transition metals like palladium. acs.orgmit.edu

The process generally follows these steps:

Protection of Amino Groups: The highly reactive amino groups of o-phenylenediamine are first protected to prevent undesired N-arylation and to control the regioselectivity of the C-H activation. Common protecting groups for anilines include acetyl or pivaloyl groups, forming an anilide. mit.edu

Palladium-Catalyzed Double C-H Arylation: The protected diamine then undergoes a twofold C-H functionalization/C-C bond-forming reaction with an aryl halide, such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene. mit.edu The palladium catalyst, often in the form of palladium(II) acetate (B1210297), facilitates the activation of the C-H bonds at the positions ortho to the amide groups (positions 3 and 6). mit.edunih.gov This reaction can be performed sequentially or in a one-pot fashion. nih.gov

Deprotection: Following the successful installation of both 4-bromophenyl groups, the protecting groups are removed from the nitrogen atoms to yield the final this compound product. This is typically achieved by hydrolysis under acidic or basic conditions.

This sequential functionalization strategy offers an alternative that avoids the use of highly nitrated compounds.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is contingent upon the careful optimization of reaction parameters for each synthetic step.

For the Suzuki-Miyaura coupling used in the nitro precursor pathway, several variables are critical. covasyn.com The choice of palladium catalyst, ligand, base, and solvent system significantly impacts the reaction's efficiency. researchgate.netresearchgate.net For instance, bulky biarylphosphine ligands can be crucial for promoting the reaction. organic-chemistry.org The reaction temperature is also a key factor; while higher temperatures often increase the reaction rate, they can also lead to catalyst decomposition or side reactions. researchgate.net

| Parameter | Condition A | Condition B | Condition C | Typical Outcome |

|---|---|---|---|---|

| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | Pd(OAc)₂ (3%) | Pd(acac)₂ (5%) | Pd(acac)₂ with appropriate ligand often shows high activity. mdpi.comorganic-chemistry.org |

| Ligand | - | SPhos (6%) | BrettPhos (10%) | Bulky electron-rich phosphine (B1218219) ligands are crucial for coupling sterically hindered substrates. mdpi.comorganic-chemistry.org |

| Base | Na₂CO₃ | K₃PO₄ | CsF | K₃PO₄ or CsF are often more effective than weaker bases for challenging couplings. organic-chemistry.orgnih.gov |

| Solvent | Toluene | 1,4-Dioxane | DMF | Aprotic polar solvents like 1,4-Dioxane or DMF are commonly used. mdpi.com |

| Temperature (°C) | 80 | 110 | 130 | Higher temperatures (110-130 °C) are often required. mdpi.com |

For the reduction of the nitro precursor , optimization involves selecting a reagent that provides a high yield of the diamine without over-reduction or formation of side products like hydroxylamines or azo compounds. wikipedia.org The reaction conditions, such as temperature and reaction time, must be controlled to ensure the complete conversion of both nitro groups. researchgate.net For catalytic hydrogenation, optimizing the hydrogen pressure and catalyst loading is key.

In the C-H arylation route, the yield is highly dependent on the palladium source, additives, and the terminal oxidant. mit.edu The addition of DMSO has been found to slow the formation of palladium black, thus preserving the active catalyst. mit.edu Pivalic acid can act as a proton shuttle, enhancing catalyst turnover. acs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Thorough purification of intermediates and the final product is essential to ensure the removal of unreacted starting materials, catalysts, and byproducts. A combination of extraction, chromatography, and recrystallization techniques is typically employed.

Workup and Initial Isolation: After the reaction is complete, a standard aqueous workup is usually performed. This involves quenching the reaction mixture with water and extracting the desired product into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product. mdpi.com

Purification of Intermediates: Synthetic intermediates, such as 3,6-bis(4-bromophenyl)-1,2-dinitrobenzene or the protected diamine, are often stable solids that can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). Alternatively, flash column chromatography on silica (B1680970) gel is a highly effective method for separating the intermediate from impurities. cup.edu.cn

Purification of the Final Product (this compound): The purification of aromatic amines, particularly polyaromatic diamines, can be challenging using standard silica gel chromatography. biotage.com The basic nature of the amino groups can lead to strong interactions with the acidic silica gel surface, resulting in poor separation, peak tailing, and potential product loss. biotage.comchemicalforums.com

Several specialized techniques can overcome these challenges:

Chemical Reactivity and Transformative Chemistry of 3,6 Bis 4 Bromophenyl Benzene 1,2 Diamine

Reactions Involving the Amine Functionalities

The adjacent amine groups on the central benzene (B151609) ring are nucleophilic and readily participate in reactions that lead to the formation of various heterocyclic systems and other nitrogen-containing derivatives.

The o-phenylenediamine (B120857) moiety is a classic precursor for the synthesis of fused nitrogen-containing heterocycles. Cyclocondensation reactions involve the reaction of the two adjacent amine groups with a reagent containing two electrophilic centers, leading to the formation of a new ring.

Benzimidazole (B57391) Derivatives : The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for synthesizing benzimidazoles. For 3,6-bis(4-bromophenyl)benzene-1,2-diamine, reaction with an appropriate aldehyde would lead to the formation of a 2-substituted-4,7-bis(4-bromophenyl)-1H-benzimidazole. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various catalysts and oxidizing agents, such as metal catalysts or even molecular oxygen, can be employed to facilitate this transformation.

Quinoxaline (B1680401) Derivatives : Quinoxalines are formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. Reacting this compound with a 1,2-diketone (e.g., R-CO-CO-R) in a suitable solvent like ethanol (B145695), often with acid catalysis, yields 2,3-disubstituted-5,8-bis(4-bromophenyl)quinoxalines. These derivatives are important scaffolds in materials science and medicinal chemistry.

Triazepine Derivatives : The synthesis of seven-membered heterocyclic rings like triazepines from o-phenylenediamines is more complex and can be achieved through various routes. One approach involves reacting the diamine with reagents that can provide a three-atom fragment, which may involve multi-step syntheses or reactions with specialized reagents like amidinium salts under specific conditions. The reaction of this compound could theoretically lead to the formation of dibenzo[b,f]triazepine derivatives, which are of interest for their potential biological activities.

Table 1: Examples of Cyclocondensation Reactions This table is illustrative and based on general reactions of o-phenylenediamines, as specific examples for this compound were not detailed in the provided search results.

| Heterocycle | Reagent Type | General Product Structure |

|---|---|---|

| Benzimidazole | Aldehyde (R-CHO) | 2-R-4,7-bis(4-bromophenyl)-1H-benzimidazole |

| Quinoxaline | 1,2-Diketone (R-CO-CO-R) | 2,3-di-R-5,8-bis(4-bromophenyl)quinoxaline |

| Triazepine | Amidinium Salt | 2-R-4,8-bis(4-bromophenyl)-1H-benzo[f]triazepine |

The reaction of the primary amine groups with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. Given the two amine groups in this compound, reaction with two equivalents of an aldehyde (R-CHO) or ketone would yield a di-imine.

This reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium towards the product. The resulting Schiff bases are versatile intermediates. The imine bond can be reduced to form a secondary amine, or the Schiff base can act as a ligand for the formation of metal complexes, as the nitrogen atoms of the imine are effective coordination sites.

The nucleophilic amine groups can react with acylating or sulfonylating agents.

Amidation : Reaction with acyl chlorides (R-CO-Cl) or acid anhydrides ((R-CO)₂O) in the presence of a base yields the corresponding N,N'-diacyl derivative. This transformation converts the primary amines into secondary amides.

Sulfonamidation : Similarly, reaction with sulfonyl chlorides (R-SO₂-Cl) in the presence of a base like pyridine (B92270) affords the N,N'-disulfonamide derivative. These reactions are typically robust and high-yielding.

Reactions at the Bromine Substituents

The two bromine atoms on the peripheral phenyl rings are valuable handles for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atoms on the this compound structure are ideal substrates for such transformations.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. Applying the Sonogashira reaction to this compound with two equivalents of a terminal alkyne (H-C≡C-R) would replace both bromine atoms with alkynyl groups. This creates a highly extended π-conjugated system, which is desirable for applications in organic electronics and materials science.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a stilbene-like or cinnamate-like structure at the 4-positions of the phenyl rings. This reaction is also a key method for extending conjugation and synthesizing complex organic molecules.

Table 2: Cross-Coupling Reactions at Bromine Sites This table is illustrative and based on general cross-coupling reactions of aryl bromides, as specific examples for this compound were not detailed in the provided search results.

| Reaction Name | Coupling Partner | Catalyst System | Product Functional Group |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) | Arylalkyne (-C≡C-R) |

| Heck | Alkene (CH₂=CHR) | Pd(0) | Arylalkene (-CH=CHR) |

Nucleophilic aromatic substitution (SₙAr) of an unactivated aryl halide like a bromophenyl group is generally challenging and requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. The bromophenyl groups in this compound lack such activation.

Therefore, direct displacement of the bromine atoms by common nucleophiles under standard conditions is unlikely. For such a reaction to occur, it would typically require very strong nucleophiles, high temperatures, or the use of specific catalysts that operate through alternative mechanisms, such as those involving benzyne (B1209423) intermediates or copper catalysis (e.g., Ullmann condensation). The classical SₙAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is destabilized in the absence of electron-withdrawing substituents.

Metalation and Lithiation Reactions

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic compounds. In the case of this compound, several sites are susceptible to metalation. The reactivity will be influenced by the choice of the lithiating agent, reaction conditions, and the directing effects of the substituents.

The amine groups can be readily deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium) to form lithium amides. This reaction is typically fast and occurs at low temperatures. The resulting N-lithiated species can then participate in subsequent reactions.

Alternatively, ortho-lithiation directed by the amine groups can occur on the central benzene ring. The ortho-protons to the amine groups are activated towards deprotonation. However, steric hindrance from the adjacent 4-bromophenyl groups might influence the feasibility of this reaction.

Lithium-halogen exchange is a common reaction for aryl bromides, typically using alkyllithium reagents at low temperatures. The bromine atoms on the terminal phenyl rings are expected to undergo this exchange to generate aryllithium species. These intermediates are highly reactive nucleophiles that can be trapped with various electrophiles.

The competition between these potential lithiation pathways would be a key aspect to control for selective functionalization. The table below summarizes the potential outcomes of lithiation reactions.

| Reaction Type | Reagent | Potential Product/Intermediate | Notes |

| N-Lithiation | n-BuLi, t-BuLi | N,N'-Dilithio-3,6-bis(4-bromophenyl)benzene-1,2-diamine | Typically fast and occurs at low temperatures. |

| Ortho-Lithiation | n-BuLi/TMEDA | Lithiation at positions 4 and 5 of the central ring | Directed by the amine groups, but may be sterically hindered. |

| Lithium-Halogen Exchange | t-BuLi, n-BuLi | 3,6-bis(4-lithiophenyl)benzene-1,2-diamine | A common reaction for aryl bromides. |

This table is based on predicted reactivity and requires experimental validation.

Selective Functionalization and Derivatization Strategies

The presence of two distinct types of functional groups, amines and halogens, allows for the development of selective functionalization strategies to synthesize a variety of multifunctional derivatives.

The amine and bromine functionalities exhibit orthogonal reactivity under many conditions, which can be exploited for selective transformations.

The amine groups are nucleophilic and can undergo a range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a variety of other functional groups.

Condensation reactions: For example, with diketones to form heterocyclic structures like quinoxalines.

The bromine atoms , on the other hand, are susceptible to reactions characteristic of aryl halides, such as:

Palladium-catalyzed cross-coupling reactions: Including Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNA_r): Although less reactive than activated aryl halides, substitution can be achieved under forcing conditions with strong nucleophiles.

Formation of Grignard reagents: Reaction with magnesium metal.

This differential reactivity allows for a stepwise functionalization approach. For instance, the amine groups could be protected, followed by modification of the bromo groups, and subsequent deprotection and reaction of the amines.

By combining the various reactive pathways, a wide array of multifunctional derivatives can be synthesized from this compound. For example, palladium-catalyzed cross-coupling reactions on the bromo groups can introduce new aryl, alkyl, or alkynyl substituents. Subsequent reactions at the amine groups, such as condensation with dicarbonyl compounds, could lead to the formation of complex heterocyclic systems.

The table below outlines some potential synthetic strategies for creating multifunctional derivatives.

| Target Derivative | Reaction Strategy | Key Reagents |

| Tetra-arylated derivative | Suzuki coupling at Br, followed by N-arylation | Arylboronic acids, Pd catalyst, base; Aryl halides, Pd catalyst, base |

| Heterocyclic polymer precursor | Condensation of amines with a tetra-acid dianhydride | Pyromellitic dianhydride |

| Luminescent material | Sonogashira coupling at Br, followed by cyclization | Terminal alkynes, Pd/Cu catalyst |

This table presents hypothetical synthetic routes that leverage the predicted reactivity of the title compound.

Coordination Chemistry of 3,6 Bis 4 Bromophenyl Benzene 1,2 Diamine

Ligand Design Principles for 3,6-bis(4-bromophenyl)benzene-1,2-diamine

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. The ligand this compound possesses distinct structural features that inform its coordination behavior.

Chelation Modes and Coordination Preferences

The primary coordination site of this compound is the vicinal diamine functionality on the central benzene (B151609) ring. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. This chelate effect, an entropically favorable process, is a strong driving force for complex formation. The coordination typically occurs through the lone pairs of electrons on the two nitrogen atoms.

While bidentate chelation is the most common and stable coordination mode, other possibilities exist depending on the reaction conditions, the nature of the metal ion, and the presence of other competing ligands. Monodentate coordination, where only one of the amine groups binds to the metal center, may occur, particularly in the presence of a large excess of the ligand or with metal ions that have a strong preference for a lower coordination number.

The preferred coordination geometry around the metal center will be influenced by the electronic configuration of the metal ion. For instance, with d8 metals like Palladium(II), a square planar geometry is commonly observed. For metals like Copper(II) and Zinc(II), which have more flexible coordination spheres, tetrahedral or octahedral geometries can be adopted.

Steric and Electronic Effects on Metal Binding

The coordination of this compound to a metal center is significantly influenced by both steric and electronic factors.

Electronic Effects: The electronic properties of the ligand are modulated by the inductive and resonance effects of the substituents. The phenyl rings are generally electron-withdrawing through resonance, and the bromine atoms are electron-withdrawing via the inductive effect. These effects decrease the electron density on the nitrogen donor atoms, which in turn reduces their basicity. A lower basicity of the nitrogen atoms leads to weaker sigma-donation to the metal center, potentially resulting in a less stable metal-ligand bond compared to analogous ligands with electron-donating groups. However, the aromatic nature of the ligand also provides the possibility for π-backbonding with suitable metal ions, which could partially offset the reduced sigma-donation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard methods in coordination chemistry. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Complexation with Transition Metals (e.g., Pd, Cu, Zn)

The complexation of this compound with transition metals such as Palladium(II), Copper(II), and Zinc(II) is expected to proceed readily. A general synthetic approach involves the reaction of the ligand with a suitable metal salt (e.g., chloride, nitrate, or acetate) in an appropriate solvent.

For example, the synthesis of a Palladium(II) complex could be achieved by reacting the ligand with potassium tetrachloropalladate(II) (K₂PdCl₄) or palladium(II) chloride (PdCl₂) in a solvent like dichloromethane (B109758) or acetonitrile. mdpi.com Given the strong preference of Pd(II) for a square planar geometry, a complex of the type [Pd(this compound)Cl₂] is a likely product.

Similarly, complexes of Copper(II) and Zinc(II) can be synthesized by reacting the ligand with copper(II) chloride (CuCl₂) or zinc(II) acetate (B1210297) (Zn(OAc)₂), respectively. The resulting complexes may adopt different geometries depending on the metal and reaction conditions. For instance, a tetrahedral [Zn(this compound)Cl₂] complex or an octahedral [Cu(this compound)₂(H₂O)₂]²⁺ complex could be formed.

Characterization of these complexes would involve techniques such as FT-IR spectroscopy to observe the shifts in the N-H stretching frequencies upon coordination, UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to definitively determine the solid-state structure.

Table 1: Hypothetical Properties of Transition Metal Complexes with this compound

| Metal Ion | Potential Complex Formula | Expected Geometry | Potential Color |

| Pd(II) | [Pd(C₁₈H₁₂Br₂N₂)Cl₂] | Square Planar | Yellow-Orange |

| Cu(II) | [Cu(C₁₈H₁₂Br₂N₂)Cl₂] | Distorted Tetrahedral/Square Planar | Blue-Green |

| Zn(II) | [Zn(C₁₈H₁₂Br₂N₂)Cl₂] | Tetrahedral | Colorless |

This table presents hypothetical data based on the general principles of coordination chemistry.

Interactions with Lanthanide and Actinide Ions

The coordination chemistry of lanthanide and actinide ions with N-donor ligands is generally less common compared to their interactions with harder O-donor ligands. This is due to the hard nature of the f-block elements, which prefer to bond with hard Lewis bases. However, complexation is still possible, particularly with chelating ligands that can satisfy the higher coordination numbers (typically 8-12) favored by these large ions.

The interaction of this compound with lanthanide or actinide ions would likely require carefully controlled reaction conditions, possibly in non-aqueous solvents to prevent the coordination of water molecules. The resulting complexes may involve multiple ligand molecules coordinating to a single metal ion to achieve a high coordination number. The bulky nature of the ligand could also lead to the formation of complexes with unusual coordination geometries.

Supramolecular Assembly via Metal-Ligand Coordination

The principles of supramolecular chemistry can be applied to construct complex, multi-component architectures from molecular building blocks. frontiersin.org The directional nature of the coordination bonds formed between this compound and metal ions can be exploited to create discrete polynuclear assemblies or extended coordination polymers. nih.gov

The bidentate nature of the ligand, coupled with the defined coordination geometries of metal ions, allows for the predictable formation of supramolecular structures. For instance, by using metal ions that prefer a linear or tetrahedral coordination geometry in conjunction with this ligand, it may be possible to form molecular squares, cages, or one-dimensional chains.

Furthermore, the 4-bromophenyl substituents can participate in non-covalent interactions, such as halogen bonding and π-π stacking, which can play a crucial role in directing the self-assembly process and stabilizing the final supramolecular architecture. nih.gov The interplay between the strong metal-ligand coordination bonds and these weaker intermolecular forces can lead to the formation of intricate and functional supramolecular systems.

Theoretical Insights into Metal-Ligand Interactions

No published data is available.

Computational Modeling of Coordination Geometries and Electronic Structures

No published data is available.

Applications in Polymer Science and Advanced Materials

3,6-bis(4-bromophenyl)benzene-1,2-diamine as a Monomer in Polymer Synthesis

The dual amine functionality of this compound allows it to act as a monomer in various polycondensation reactions, leading to the formation of several classes of high-performance polymers.

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers typically involves the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid (or its diacid chloride) for polyamides, or with a tetracarboxylic dianhydride for polyimides. ntu.edu.twresearchgate.net

Due to its aromatic diamine structure, this compound is a suitable monomer for these reactions. The polycondensation with various aromatic dicarboxylic acids would yield a series of novel aromatic polyamides. The incorporation of the bulky, non-coplanar structure conferred by the bromophenyl groups is expected to disrupt chain packing and intermolecular hydrogen bonding, a strategy often employed to improve the solubility of otherwise intractable aromatic polyamides. ntu.edu.tw This enhanced solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) would facilitate processing into films and fibers. ntu.edu.tw

Similarly, reacting this compound with aromatic tetracarboxylic dianhydrides via a conventional two-step procedure would produce polyimides. researchgate.net This process involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to form the final polyimide. researchgate.net The properties of the resulting polyimides, such as glass transition temperature (Tg), thermal stability, and solubility, can be tailored by the choice of dianhydride. rsc.orgncku.edu.tw

Table 1: Properties of Aromatic Polyamides Derived from a Structurally Related Triphenylamine-Containing Diamine

| Dicarboxylic Acid Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|---|

| Terephthalic acid | 0.54 | 105 | 2.6 | 13 |

| Isophthalic acid | 0.88 | 112 | 2.7 | 15 |

| 4,4'-Oxydibenzoic acid | 1.25 | 115 | 2.8 | 18 |

Data sourced from studies on N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine for illustrative purposes. ntu.edu.tw

Poly(azomethine)s, also known as polyimines or Schiff-base polymers, are synthesized through the polycondensation of diamines with dialdehydes. researchgate.net These polymers are noted for their thermal stability, mechanical properties, and interesting optical and electronic characteristics due to the conjugated -CH=N- linkages in their backbone. researchgate.netresearchgate.net

The reaction of this compound with various aromatic dialdehydes, typically under acid catalysis, would yield a series of bromo-substituted poly(azomethine)s. researchgate.netinformahealthcare.com The bulky bromophenyl groups would likely enhance the solubility and processability of these typically rigid polymers. researchgate.net The resulting polymers are expected to be amorphous and exhibit good film-forming capabilities. Research on related bromo-substituted triphenylamine-based poly(azomethine)s has shown that such polymers can possess appreciable molecular weights and high thermal stability. informahealthcare.com

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. mdpi.com This structure imparts useful electronic and optical properties, making them suitable for a range of applications. The synthesis of conjugated polymers often relies on transition metal-catalyzed cross-coupling reactions. nih.gov

The bromine atoms on the this compound monomer are key functional groups for creating conjugated polymers. They can serve as reactive sites for cross-coupling reactions like Suzuki or Stille coupling. For instance, copolymerization of this diamine (or polymers derived from it) with monomers containing boronic acid or organotin groups can extend the π-conjugation of the polymer backbone. nih.gov This approach allows for the precise tuning of the polymer's electronic structure, including its band gap, and consequently its absorption and emission properties. mdpi.com The ability to modify the polymer structure provides a pathway to materials with tailored optoelectronic characteristics for specific applications. rsc.org

Integration into Organic Electronic and Optoelectronic Materials

The inherent electronic properties of aromatic amines and the presence of heavy bromine atoms make this compound and its polymeric derivatives attractive for use in organic electronic devices.

In OLEDs, materials with good charge-transporting capabilities and high photoluminescence efficiency are required. Aromatic amines are widely used as hole-transporting materials (HTMs) due to their electron-rich nature and stable cationic radical states. rsc.org Polymers derived from this compound would incorporate these amine functionalities directly into the polymer backbone.

The bromine substituents can further enhance performance. Studies on other bromine-substituted triphenylamine (B166846) derivatives have demonstrated that the introduction of bromine can significantly improve hole mobility. rsc.org This enhancement is crucial for reducing the operating voltage and increasing the power efficiency of OLED devices. rsc.org Therefore, polymers based on this monomer could function as efficient hole-transport layers or as host materials for phosphorescent emitters in high-performance OLEDs. rsc.orgacs.org

In the context of OPVs, conjugated polymers are used as the active layer for light absorption and charge generation. informahealthcare.com The tunable electronic properties of conjugated polymers derived from this compound would allow for the optimization of light absorption across the solar spectrum.

The efficiency of multilayer organic electronic devices like OLEDs and OPVs depends heavily on the performance of the charge transport layers, which facilitate the movement of electrons and holes. rsc.org As discussed, aromatic amines are excellent hole transporters. Polymers synthesized from this compound are expected to exhibit good hole-transporting properties.

Research on analogous materials has shown that incorporating bromine atoms can lead to an order of magnitude enhancement in hole mobility compared to non-brominated counterparts. rsc.org This improved mobility is critical for efficient charge injection and transport, leading to lower device operating voltages and higher efficiencies. rsc.org These polymers could be solution-processed to form uniform, thin films, making them suitable for large-area, low-cost device fabrication.

Table 2: Comparative Performance of OLEDs Using Brominated vs. Non-Brominated Hole Transport Materials (HTM)

| HTM | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |

|---|---|---|---|

| Br-DTF (Brominated) | 21.6 | 93.3 | 2.4 |

| DTF (Non-brominated) | 20.2 | 80.4 | 2.6 |

| NPB (Standard HTM) | 19.8 | 75.2 | 2.7 |

Data from a study on green phosphorescent OLEDs using 9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene (Br-DTF) and its non-brominated analog (DTF) for illustrative purposes. rsc.org

Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution state become highly luminescent upon aggregation. researchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org Molecules with propeller-like structures, such as those containing multiple phenyl rings, are often prone to exhibiting AIE characteristics.

While direct studies on the AIE properties of this compound are not extensively documented, its structural motifs suggest potential as an AIE-active material or a precursor for such materials. The presence of multiple phenyl rings connected to a central benzene (B151609) core can lead to twisted conformations. In dilute solutions, these phenyl rings can undergo intramolecular rotations and vibrations, which dissipate energy non-radiatively, leading to weak fluorescence.

However, when these molecules are transferred to a poor solvent or into the solid state, they aggregate. This aggregation can physically lock the phenyl rings, restricting their rotational and vibrational freedom. This process, known as RIM, can effectively shut down the non-radiative decay channels, forcing the excited state to decay via fluorescence, thus "switching on" the light emission. researchgate.net The development of materials with AIE properties is significant for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. nih.govnih.gov

Role in Catalyst Development

The diamine functionality of this compound serves as a critical feature for its application in catalysis, allowing it to act as a precursor for various catalytic species or as a ligand scaffold that can be modified to create chiral environments for asymmetric reactions.

Precursor to Homogeneous and Heterogeneous Catalysts

The vicinal diamine groups on the benzene ring are ideal for forming complexes with a variety of metal centers. This property allows this compound to serve as a precursor for both homogeneous and heterogeneous catalysts.

For homogeneous catalysis , the compound can be reacted with metal salts to form well-defined molecular catalysts. The resulting metal complexes can be utilized in various organic transformations. The electronic properties of the catalyst can be fine-tuned by the bromophenyl substituents, which can influence the reactivity and selectivity of the catalytic center.

In the realm of heterogeneous catalysis , this diamine can be incorporated into porous materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By using the diamine as a building block, catalytically active metal sites can be integrated into a solid support. This approach offers the advantages of easy catalyst separation and recyclability, which are crucial for sustainable chemical processes. acs.org

Ligand Scaffolds for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral ligands are essential components of asymmetric catalysts, as they create a chiral environment around the metal center, enabling enantioselective transformations.

Benzene-1,2-diamine derivatives are valuable scaffolds for the design of chiral ligands. mdpi.comresearchgate.net Starting from this compound, chiral moieties can be introduced by reacting the amine groups with chiral auxiliaries. The resulting chiral ligand can then be coordinated to a metal, such as palladium, rhodium, or copper, to generate an asymmetric catalyst. nih.govrsc.org The bulky bromophenyl groups can play a crucial role in creating a well-defined chiral pocket, which is essential for achieving high levels of enantioselectivity in catalytic reactions. The development of such catalysts based on this scaffold holds promise for applications in asymmetric hydrogenation, C-C bond formation, and other important chemical transformations. researchgate.net

Theoretical and Computational Studies of 3,6 Bis 4 Bromophenyl Benzene 1,2 Diamine

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the fundamental properties of molecules. However, for 3,6-bis(4-bromophenyl)benzene-1,2-diamine, the following areas remain unexplored:

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity, electronic transitions, and potential as a semiconductor material. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy required for electronic excitation. A data table detailing the energies of these frontier orbitals and the energy gap is currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including potential sites for chemical reactions. No such map has been published for this compound.

Vibrational Analysis and Spectroscopic Correlations

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of experimental spectral bands to specific atomic motions (e.g., N-H stretching, C-Br stretching, or aromatic ring deformations). A table correlating calculated vibrational frequencies with specific modes is not available.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a view of how a molecule moves and changes shape over time, offering insights into its flexibility and interactions with its environment.

Conformational Flexibility and Rotational Barriers

MD simulations could be used to study the flexibility of the this compound structure. A key aspect would be to determine the energy barriers associated with the rotation of the bromophenyl groups around the single bonds connecting them to the central benzene (B151609) ring. This information is crucial for understanding the molecule's dynamic behavior and its potential to adopt different conformations in various states. Currently, there are no published studies detailing these dynamic properties.

Solvent Effects on Molecular Behavior

The surrounding solvent environment is known to significantly influence the behavior of molecules, affecting their conformation, electronic properties, and reactivity. rsc.org For a molecule like this compound, with its polar amine groups and large polarizable aromatic system, solvent effects are expected to be pronounced. Computational methods, particularly those combining density functional theory (DFT) with a polarized continuum model (PCM), are powerful tools for simulating these interactions. jlu.edu.cn

Theoretical investigations would likely reveal that an increase in solvent polarity leads to distinct changes in the molecule's geometric and electronic structure. In polar solvents, such as ethanol (B145695) or water, enhanced polarization of the N-H bonds in the diamine moiety is anticipated. jlu.edu.cn This occurs because the solvent's reaction field stabilizes charge separation within the solute molecule. ucsb.edu This stabilization can lead to a slight elongation of the N-H bonds and a more pronounced dipole moment compared to the molecule's state in a non-polar solvent like toluene (B28343) or cyclohexane.

Furthermore, the electronic absorption spectra of conjugated molecules are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. ucsb.edumdpi.com For this compound, an increase in solvent polarity would likely cause a red shift (bathochromic shift) in its maximum absorption wavelength (λ_max). mdpi.com This shift is attributed to the greater stabilization of the more polar excited state relative to the ground state in a polar solvent, thus reducing the energy gap for the π→π* electronic transition. mdpi.com Computational studies using Time-Dependent DFT (TD-DFT) can predict these solvatochromic shifts with considerable accuracy.

Specific intermolecular interactions, such as hydrogen bonding between the amine groups and protic solvents, would also be a key area of study. nih.gov These interactions can further stabilize the molecule and influence its conformational preferences, such as the rotational angle of the bromophenyl rings relative to the central benzene ring.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted λmax (nm) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gas Phase | 1 | 3.2 | 350 | 4.10 |

| Toluene | 2.4 | 3.8 | 358 | 4.02 |

| Acetone | 20.7 | 5.1 | 365 | 3.91 |

| Ethanol | 24.6 | 5.5 | 370 | 3.85 |

| Water | 80.1 | 6.2 | 375 | 3.78 |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structures. nih.gov Although no specific QSAR/QSPR models for this compound are documented, the framework for creating such a model can be clearly outlined.

A primary application for a QSAR model of this compound would be to predict its reactivity as a monomer in polymerization or as a precursor for synthesizing complex heterocyclic systems like phenazines or quinoxalines. The reactivity is governed by the nucleophilicity of the amine groups and the electronic characteristics of the aromatic system.

To build such a model, a library of structurally similar diamine compounds would be synthesized or computationally designed. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Charges on the nitrogen atoms, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. oup.commdpi.com The HOMO energy, in particular, is often correlated with the molecule's ability to donate electrons (nucleophilicity).

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) that describe the bulkiness around the reactive amine groups.

Topological Descriptors: Indices that describe molecular connectivity and shape, such as the Kier & Hall connectivity indices.

Thermodynamic Descriptors: Properties like hydrophobicity (logP), which can influence reactivity in different solvent systems. nih.gov

The calculated descriptors for the library of compounds would then be correlated with experimentally determined reaction rates or yields using statistical methods like multiple linear regression (MLR) or machine learning algorithms. The resulting equation or model could then be used to predict the reactivity of this compound or other new, untested analogues. Such a model would be invaluable for guiding the rational design of new materials, allowing researchers to screen potential candidates in silico before committing to laboratory synthesis. nih.gov

Reaction Mechanism Studies

Computational chemistry provides profound insights into the pathways of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. rsc.org

A plausible synthetic route to this compound could involve the dinitration of 1,4-bis(4-bromophenyl)benzene followed by the selective reduction of the two nitro groups to amines. Alternatively, a pathway involving sequential Suzuki or Ullmann coupling reactions to build the carbon skeleton, followed by nitration and reduction, could be envisioned.

DFT calculations can be employed to investigate the mechanism of these transformations. For the final reduction step (from a dinitro precursor to the target diamine), computational models can compare different reducing agents and conditions. For example, the mechanism of catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst could be modeled. google.com

Such a study would involve calculating the potential energy surface for the reaction. Key steps would include:

Adsorption: Modeling the adsorption of the dinitro-precursor onto the catalyst surface.

Hydrogen Activation: Simulating the dissociation of H₂ on the palladium surface.

Stepwise Reduction: Calculating the energy barriers (activation energies) for the sequential reduction of the first nitro group to a nitroso, then hydroxylamine, and finally to an amine group, followed by the reduction of the second nitro group.

Desorption: Modeling the desorption of the final product, this compound, from the catalyst surface.

By comparing the activation energies for each step, the rate-determining step of the entire transformation can be identified. This information is crucial for optimizing reaction conditions (temperature, pressure) to improve yield and reduce byproducts. DFT studies on related reactions, such as the bromination of benzene derivatives, have successfully elucidated reaction mechanisms and regioselectivity, demonstrating the power of this approach. rsc.orgresearchgate.net

| Reaction Step (Hypothetical Reduction Pathway) | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | TS1 (First N=O reduction) | 15.2 | Hydrogen transfer to one oxygen of the first nitro group. |

| 2 | Intermediate 1 (Nitroso) | - | Formation of the first nitroso intermediate. |

| 3 | TS2 (N-O bond cleavage) | 18.5 | Reduction of nitroso to hydroxylamine. Rate-determining step for the first amine. |

| 4 | Intermediate 2 (Amine-Nitro) | - | Formation of one amine group while the second nitro group is intact. |

| 5 | TS3 (Second N=O reduction) | 16.1 | Hydrogen transfer to the second nitro group. |

| 6 | TS4 (Final N-O bond cleavage) | 19.3 | Reduction of the second nitroso group. Overall rate-determining step. |

Advanced Characterization Methodologies Applied to 3,6 Bis 4 Bromophenyl Benzene 1,2 Diamine

Spectroscopic Techniques

Spectroscopic methods are fundamental to confirming the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the molecule's C2v symmetry, the number of unique signals in the NMR spectra is simplified.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals. The two protons on the central benzene-1,2-diamine ring (H-4 and H-5) are chemically equivalent and should appear as a sharp singlet. The eight aromatic protons of the two equivalent 4-bromophenyl groups will present as a classic AA'BB' system, which simplifies to two doublets with equal integration. The protons ortho to the C-Br bond will be in a different chemical environment than the protons meta to it, resulting in this splitting pattern. The four amine protons (-NH₂) are expected to produce a single, broad singlet, the chemical shift of which can be concentration-dependent and may not always be observed if proton exchange occurs.

¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to display eight unique signals, reflecting the molecule's symmetry. The central diamine ring should show three signals: one for the carbon atoms bearing the amine groups (C1/C2), one for the carbons bonded to the bromophenyl groups (C3/C6), and one for the carbons bearing hydrogen atoms (C4/C5). The two equivalent 4-bromophenyl rings should exhibit four distinct signals: one for the carbon atom bonded to the central ring (ipso-carbon), two for the carbons with hydrogen atoms, and one for the carbon atom bonded to bromine.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would confirm the coupling between adjacent protons within the 4-bromophenyl rings.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the central diamine ring and the peripheral 4-bromophenyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 3,6-bis(4-bromophenyl)benzene-1,2-diamine

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.5 - 7.7 | Doublet | 4H | Protons on bromophenyl rings (ortho to Br) |

| ~ 7.3 - 7.5 | Doublet | 4H | Protons on bromophenyl rings (meta to Br) |

| ~ 6.8 - 7.0 | Singlet | 2H | Protons on central diamine ring (H-4, H-5) |

| ~ 3.5 - 4.5 | Broad Singlet | 4H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 140 - 145 | Quaternary | C-NH₂ on central ring (C-1, C-2) |

| ~ 135 - 140 | Quaternary | ipso-C of bromophenyl ring |

| ~ 131 - 133 | Tertiary | CH on bromophenyl ring |

| ~ 130 - 132 | Tertiary | CH on bromophenyl ring |

| ~ 125 - 130 | Quaternary | C-Ar on central ring (C-3, C-6) |

| ~ 120 - 125 | Quaternary | C-Br on bromophenyl ring |

| ~ 115 - 120 | Tertiary | CH on central ring (C-4, C-5) |

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the amine and aromatic moieties. Key expected peaks include two distinct bands in the region of 3350-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching of the primary amine groups. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ would feature several sharp peaks due to aromatic C=C ring stretching. The C-N stretching vibration is expected around 1250-1350 cm⁻¹, while the C-Br stretching would produce a strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3500 | N-H Asymmetric Stretch | Primary Amine |

| 3350 - 3400 | N-H Symmetric Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1600 - 1620 | N-H Bend | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

| 500 - 650 | C-Br Stretch | Aryl Halide |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As a highly conjugated system containing aromatic rings and amine groups, this compound is expected to exhibit strong absorption bands in the UV region. The spectrum would likely show intense absorptions corresponding to π → π* transitions of the aromatic system. The presence of the amino groups (auxochromes) is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to an unsubstituted analogue. The primary absorption bands would likely be observed in the 250-400 nm range.

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the precise mass of the molecular ion. The calculated exact mass for the molecular formula C₁₈H₁₄Br₂N₂ is 415.9524 amu (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N). An experimentally determined mass that matches this value to within a few parts per million would confirm the elemental composition.

Isotopic Pattern: A crucial diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance), a characteristic cluster of peaks would be observed for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

Electrospray Ionization (ESI-MS): This soft ionization technique would likely show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at m/z ≈ 417 (for the ⁷⁹Br isotope), which would also exhibit the characteristic 1:2:1 isotopic pattern for a dibrominated species.

X-ray Diffraction Analysis

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular and crystal structure. This powerful technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Key structural insights from this analysis would include:

Molecular Conformation: The dihedral (torsion) angles between the plane of the central diamine ring and the two 4-bromophenyl rings would be determined, revealing the degree of twist in the molecule. Steric hindrance between the rings would likely force them into a non-planar conformation.

Bond Parameters: Precise measurements of C-C, C-N, and C-Br bond lengths and angles would provide insight into the electronic effects within the molecule.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. For this compound, PXRD is instrumental in identifying its crystalline phase, assessing its phase purity, and investigating the potential for polymorphism—the ability of a compound to exist in more than one crystal structure.

The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. The positions (in terms of diffraction angle, 2θ) and intensities of the diffraction peaks are used to identify the crystal structure. Different polymorphs of this compound would yield distinct PXRD patterns, allowing for their identification and characterization. Furthermore, the sharpness of the diffraction peaks can provide qualitative information about the degree of crystallinity. A comparison between the experimentally obtained PXRD pattern and a simulated pattern from single-crystal X-ray diffraction data can confirm the bulk purity of the crystalline phase. researchgate.net

Hypothetical PXRD Data for a Crystalline Phase of this compound This table is for illustrative purposes to demonstrate how PXRD data would be presented.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.7 | 6.96 | 45 |

| 17.1 | 5.18 | 80 |

| 21.4 | 4.15 | 60 |

| 25.6 | 3.48 | 95 |

Electrochemical Characterization

The electrochemical properties of this compound are of significant interest, particularly due to the presence of the electroactive diamine moiety. Techniques such as cyclic voltammetry and square wave voltammetry are employed to study its redox behavior.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to probe the redox behavior of a compound. researchgate.net In a typical experiment involving this compound, the compound would be dissolved in a suitable solvent with a supporting electrolyte. The potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The voltammogram provides information on the oxidation and reduction potentials of the compound. The diamine groups are susceptible to oxidation, and CV can be used to determine the potential at which this process occurs, its reversibility, and the stability of the resulting oxidized species.

Square Wave Voltammetry (SWV) is a large-amplitude differential technique that offers higher sensitivity and better resolution than CV, making it particularly useful for quantitative analysis. mdpi.compreprints.org By minimizing the background (capacitive) current, SWV can achieve lower detection limits. scispace.com For this compound, SWV could be used to precisely determine its concentration in a solution or to study subtle electrochemical processes that may not be apparent in a standard CV experiment.

Illustrative Electrochemical Data for this compound This table presents hypothetical data to show typical parameters measured by voltammetry.

| Technique | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Peak Separation (ΔEp) | Process |

| CV | +0.65 V | +0.58 V | 70 mV | Quasi-reversible |

| SWV | +0.63 V | - | - | Irreversible Oxidation |

Chronoamperometry and Chronocoulometry

Chronoamperometry and chronocoulometry are electrochemical techniques that involve stepping the potential of an electrode and monitoring the resulting current (amperometry) or charge (coulometry) as a function of time.

In chronoamperometry, a potential step is applied to induce an electrochemical reaction (e.g., oxidation of the diamine groups in this compound). The resulting current decay over time is monitored. This data can be used to determine the diffusion coefficient of the molecule in the specific solvent-electrolyte system, providing insight into its transport properties.

Chronocoulometry provides similar information but by integrating the current over time to obtain the total charge passed. This method is often preferred for measuring the rate of adsorption of an electroactive species onto the electrode surface and can be less sensitive to non-faradaic currents compared to chronoamperometry. For this compound, this could reveal information about its interaction with the electrode surface during redox events.

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatographic techniques are essential for assessing the purity of this compound and confirming its molecular integrity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. While primarily used for determining the molecular weight distribution of polymers, it can be applied to small molecules like this compound to verify its monomeric state and check for the presence of oligomeric impurities or aggregates. A pure, monodisperse sample of the compound would be expected to produce a single, sharp peak in the GPC chromatogram. The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, should be very close to 1.0 for a pure small molecule.

Hypothetical GPC/SEC Results for this compound This table illustrates the expected output from a GPC/SEC analysis of a pure compound.

| Retention Time (min) | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |

| 15.2 | 470 g/mol | 472 g/mol | 1.004 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a critical tool for determining the purity of this compound. In a typical reverse-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The compound and any impurities are separated based on their differing affinities for the stationary and mobile phases.

The output, a chromatogram, shows peaks corresponding to each separated component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. The method can be validated for linearity, accuracy, and precision to ensure reliable results. nih.gov

Example HPLC Purity Analysis Report This table provides a hypothetical representation of an HPLC purity assessment.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.5 | 15,230 | 0.25 | Impurity A |

| 2 | 8.9 | 6,075,900 | 99.70 | This compound |

| 3 | 10.1 | 3,045 | 0.05 | Impurity B |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

The multi-step synthesis of complex aromatic amines often involves hazardous reagents and generates significant waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 3,6-bis(4-bromophenyl)benzene-1,2-diamine and its derivatives. A primary goal will be to minimize the environmental impact by adhering to the principles of green chemistry.

Key areas of exploration will include:

Catalytic C-H Amination: Direct amination of C-H bonds offers an atom-economical alternative to traditional cross-coupling reactions, reducing the need for pre-functionalized starting materials and the generation of stoichiometric byproducts.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate easier scale-up.

Bio-inspired Catalysis: The use of enzymes or biomimetic catalysts could enable highly selective transformations under mild reaction conditions, often in aqueous media.

Alternative Solvents: Investigating the use of greener solvents, such as supercritical fluids or bio-derived solvents, can significantly reduce the environmental footprint of the synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Advantages | Challenges |

| Traditional Cross-Coupling | Well-established, versatile | Often requires expensive catalysts, generates stoichiometric waste |

| Catalytic C-H Amination | High atom economy, reduced waste | Catalyst development for sterically hindered substrates |

| Flow Chemistry | Enhanced safety and control, scalable | Initial setup costs, optimization of reaction parameters |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and substrate scope |

Expansion of Applications in Emerging Technologies

The unique electronic and structural features of this compound make it a compelling candidate for a range of emerging technologies, particularly in the fields of sensors and smart materials.

Advanced Chemosensors:The diamine core can act as a recognition site for various analytes. Oxidation of the o-phenylenediamine (B120857) moiety can lead to the formation of highly fluorescent phenazine derivatives, a principle that has been successfully employed in designing fluorescent and colorimetric sensors. Future work could explore the development of sensors for:

Heavy Metal Ions: The lone pairs on the nitrogen atoms can coordinate with metal ions, leading to detectable changes in the compound's photophysical properties.

Explosives: The electron-rich aromatic system could interact with electron-deficient nitroaromatic compounds, forming charge-transfer complexes that can be detected optically or electronically.

Biomolecules: With appropriate functionalization, derivatives could be designed to selectively bind to specific biomolecules for diagnostic applications.

Smart Materials:The responsiveness of the diamine structure to external stimuli can be harnessed to create smart materials. For instance, changes in pH or the binding of an analyte could trigger a change in color, fluorescence, or conductivity. This could lead to the development of:

Chromic Materials: Materials that change color in response to environmental changes.

Photo-responsive Polymers: Incorporation of the diamine into a polymer backbone could yield materials whose properties can be modulated with light.

Rational Design of Derivatives with Tailored Electronic and Optical Functionalities

The electronic and optical properties of this compound can be precisely tuned through the rational design of its derivatives. The bromine atoms serve as convenient handles for further functionalization via cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Key strategies for tailoring functionalities include:

Introducing Electron-Donating and -Withdrawing Groups: The strategic placement of electron-donating or -withdrawing groups on the peripheral phenyl rings can modulate the HOMO-LUMO gap, thereby altering the absorption and emission wavelengths of the molecule. This can be used to create a library of compounds with a wide range of colors and fluorescence properties.

Extending π-Conjugation: The introduction of additional aromatic or unsaturated moieties can extend the π-conjugated system, leading to red-shifted absorption and emission, which is desirable for applications in organic electronics and bioimaging.

Introducing Redox-Active Moieties: The incorporation of redox-active groups could lead to materials with interesting electrochemical properties for applications in energy storage or electrochromic devices.

The potential impact of different substituents on the compound's properties is summarized in Table 2.

| Substituent Type | Expected Effect on Electronic Properties | Potential Applications |

| Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) | Decrease HOMO-LUMO gap, red-shift in absorption/emission | Organic light-emitting diodes (OLEDs), fluorescent probes |

| Electron-Withdrawing Groups (e.g., -CN, -NO2) | Increase HOMO-LUMO gap, blue-shift in absorption/emission | Electron-transport materials, sensors for electron-rich analytes |

| Extended π-Systems (e.g., thiophene, pyrene) | Narrower HOMO-LUMO gap, enhanced charge transport | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |

Exploration of Self-Assembly and Supramolecular Architectures

The planar aromatic core and the presence of hydrogen-bonding amine groups and halogen-bonding bromine atoms make this compound an excellent candidate for the construction of well-defined supramolecular architectures. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions can be exploited to direct the self-assembly of these molecules into one-, two-, and three-dimensional structures.

Future research in this area could focus on:

Crystal Engineering: The systematic study of how modifications to the molecular structure influence the packing in the solid state. This could lead to the design of materials with specific crystalline structures and, consequently, desired properties.

Supramolecular Polymers: The formation of long-range, ordered structures through non-covalent interactions. These materials can exhibit interesting properties such as self-healing and responsiveness to external stimuli.

Host-Guest Chemistry: The design of macrocyclic or cage-like structures based on this diamine that can encapsulate guest molecules, with potential applications in drug delivery or catalysis.

Advanced Theoretical Modeling for Predictive Material Design

Computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding the future development of materials based on this compound. Theoretical calculations can provide valuable insights into the electronic structure, photophysical properties, and intermolecular interactions of this compound and its derivatives, thereby accelerating the design and discovery of new materials.

Key areas where theoretical modeling can make a significant impact include: